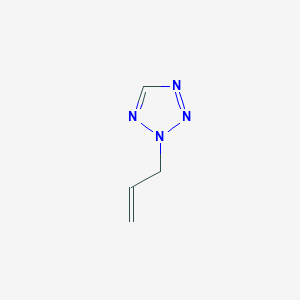
3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple oxygen and sulfur atoms within a tetracyclic framework, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17211(sup 5,8)1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione involves multiple steps, typically starting with the formation of the core tetracyclic structureCommon reagents used in these reactions include oxidizing agents, sulfur sources, and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Applications De Recherche Scientifique
3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or alteration of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione include other tetracyclic structures with oxygen and sulfur atoms, such as:
- This compound analogs
- Tetracyclic compounds with different substituents or functional groups .
Uniqueness
The uniqueness of this compound lies in its specific arrangement of oxygen and sulfur atoms within the tetracyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
73823-25-3 |
|---|---|
Formule moléculaire |
C18H14O7S |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
3,10,22,23,24-pentaoxa-17-thiatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5,7,12,14,19-hexaene-2,11-dione |
InChI |
InChI=1S/C18H14O7S/c19-17-15-5-3-13(24-15)9-26-10-14-4-6-16(25-14)18(20)22-8-12-2-1-11(23-12)7-21-17/h1-6H,7-10H2 |
Clé InChI |
FDZUDEZWGWAKSJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=C(O2)COC(=O)C3=CC=C(O3)CSCC4=CC=C(O4)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


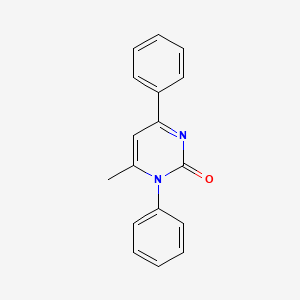
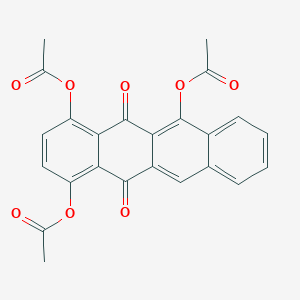
![Diethyl [(E)-benzylideneamino]propanedioate](/img/structure/B14453822.png)

![9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one](/img/structure/B14453840.png)
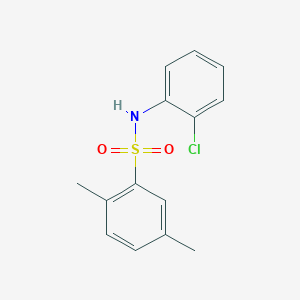
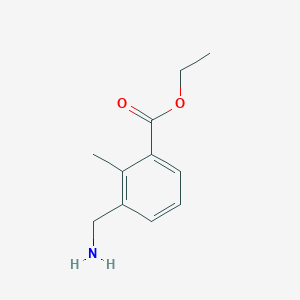
![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)

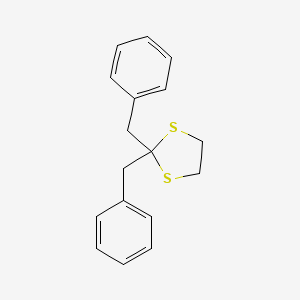
![Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate](/img/structure/B14453884.png)
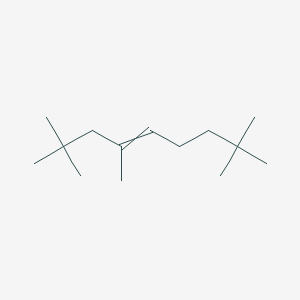
![N-[3-(Methylsulfanyl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14453901.png)
